molecular formula C8H10ClNS B1273277 2-[(4-Chlorophenyl)thio]ethanamine CAS No. 36155-35-8

2-[(4-Chlorophenyl)thio]ethanamine

Cat. No.: B1273277
CAS No.: 36155-35-8
M. Wt: 187.69 g/mol
InChI Key: DRRBWTYKNMYIMG-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)thio]ethanamine (CAS 36155-35-8) is a thioether-containing primary amine with the molecular formula C₈H₁₀ClNS (MW: 203.70 g/mol). Its structure features a 4-chlorophenyl group linked via a sulfur atom to an ethanamine backbone.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRBWTYKNMYIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383186
Record name 2-[(4-chlorophenyl)thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-35-8
Record name 2-[(4-chlorophenyl)thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)thio]ethanamine typically involves the reaction of 4-chlorothiophenol with ethylene diamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the ethylene diamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)thio]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis
2-[(4-Chlorophenyl)thio]ethanamine serves as a crucial building block for synthesizing more complex molecules. Its thioether linkage allows for the formation of diverse chemical structures, making it valuable in the development of new compounds with potential biological activities.

Reactivity and Stability
The compound exhibits stability under standard laboratory conditions, although its reactivity can be influenced by environmental factors such as light and temperature. This stability is advantageous for various synthetic applications, including the use of continuous flow reactors to enhance reaction efficiency.

Biological Applications

Biological Activity
Research indicates that this compound possesses significant biological activities, particularly in antimicrobial and anticancer research. Its structural features facilitate interactions with various biological targets, such as enzymes and receptors, potentially modulating their activity.

Neurotransmitter Modulation
Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the chlorophenyl group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.

Medical Applications

Antidepressant Effects
In controlled studies involving animal models, this compound has been shown to significantly increase serotonin levels in the synaptic cleft, indicating potential antidepressant properties. It demonstrated a reduction in depressive behaviors comparable to established selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotective Properties
The compound has also exhibited neuroprotective effects in stroke models. Treatment prior to inducing ischemia resulted in reduced infarct size and improved neurological outcomes, likely through enhanced mitochondrial function and reduced apoptosis in neuronal tissues .

Antimicrobial Activity

This compound has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Antidepressant Activity

In a study involving mice subjected to forced swim tests, administration of this compound resulted in significant reductions in immobility time. This suggests an antidepressant effect comparable to that of established SSRIs, highlighting its potential as a novel therapeutic agent for depression .

Case Study 2: Neuroprotection in Stroke Models

In a rat model of stroke, treatment with this compound prior to ischemic induction led to reduced infarct size and improved neurological scores post-stroke. The neuroprotective mechanism was linked to enhanced mitochondrial function and decreased apoptosis in neuronal tissues .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntidepressantIncreases serotonin levels; reduces depressive behaviors in animal models
NeuroprotectiveProtects neuronal cells from oxidative stress-induced apoptosis
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
Interaction with EnzymesModulates activity of enzymes like monoamine oxidases

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)thio]ethanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

2-[(4-Chlorophenyl)thio]triethylamine hydrochloride

  • Molecular Formula : C₁₂H₁₉Cl₂NS (MW: 280.25 g/mol)
  • Key Differences :
    • Substitution : Tertiary amine (triethyl) vs. primary amine in the target compound.
    • Solubility : The hydrochloride salt enhances aqueous solubility compared to the free base form of the target compound.
    • Reactivity : The tertiary amine is less nucleophilic, reducing its utility in coupling reactions compared to the primary amine group in this compound .

2-(4-Chlorophenyl)ethylamine

  • Molecular Formula : C₈H₁₁ClN (MW: 156.63 g/mol)
  • Key Differences: Backbone: Ethyl chain (-CH₂CH₂-) instead of thioethyl (-S-CH₂CH₂-). Applications: Used as a precursor in psychoactive substances (e.g., substituted phenethylamines) .

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride

  • Molecular Formula : C₅H₁₁Cl₂N₅S (MW: 264.15 g/mol)
  • Key Differences :
    • Substituent : Heterocyclic triazole ring replaces the chlorophenyl group.
    • Bioactivity : The triazole moiety may enhance interactions with enzymes or receptors due to its aromatic nitrogen atoms, making it relevant in antiviral or antifungal drug design .

2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride

  • Molecular Formula: C₉H₁₄ClNOS (MW: 235.73 g/mol)
  • Key Differences: Linkage: Ether (-O-) instead of thioether (-S-).

Structural and Functional Analysis

Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₈H₁₀ClNS 203.70 Thioether, Primary amine
2-(4-Chlorophenyl)ethylamine C₈H₁₁ClN 156.63 Ethyl chain, Primary amine
2-[(4-Chlorophenyl)thio]triethylamine HCl C₁₂H₁₉Cl₂NS 280.25 Thioether, Tertiary amine
2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl C₉H₁₄ClNOS 235.73 Ether, Primary amine

Pharmacological Relevance

  • Thioether vs. Ether : Thioethers (e.g., this compound) exhibit greater lipophilicity than ethers, enhancing blood-brain barrier penetration .
  • Primary vs. Tertiary Amines : Primary amines (target compound) are more reactive in forming hydrogen bonds or covalent adducts, making them preferable in prodrug design .

Biological Activity

2-[(4-Chlorophenyl)thio]ethanamine, also known by its chemical name as a phenylthio derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfur atom bonded to a 4-chlorophenyl group and an ethanamine moiety, which may confer unique pharmacological properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • Chemical Formula : C9H10ClS
  • Molecular Weight : 187.69 g/mol
  • CAS Number : 24194-09-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Antidepressant Effects

Research indicates that derivatives of phenylthio compounds can exhibit antidepressant-like effects. A study demonstrated that this compound significantly increased the levels of serotonin in the synaptic cleft, which is crucial for mood regulation. The compound was tested in animal models showing reduced depressive behaviors compared to control groups .

Neuroprotective Properties

Another aspect of interest is the neuroprotective potential of this compound. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect is believed to be mediated through the inhibition of reactive oxygen species (ROS) production and activation of survival pathways involving Bcl-2 family proteins .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis .

Case Study 1: Antidepressant Activity

In a controlled study involving mice, administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). The study highlighted the compound's potential as a novel therapeutic agent for depression .

Case Study 2: Neuroprotection in Stroke Models

A stroke model using rats showed that treatment with this compound prior to inducing ischemia resulted in reduced infarct size and improved neurological scores post-stroke. The mechanism was linked to enhanced mitochondrial function and reduced apoptosis in neuronal tissues .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels; reduced immobility time
NeuroprotectiveReduced oxidative stress-induced apoptosis
AntimicrobialEffective against Staphylococcus aureus

Q & A

Q. What are the recommended methods for structural confirmation of 2-[(4-Chlorophenyl)thio]ethanamine?

To confirm the structure, use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments. For example, 1H^1H NMR analysis of the hydrochloride salt reveals peaks at δ 7.28–7.20 (m, 2H, aromatic), δ 7.16–7.09 (m, 2H, aromatic), and δ 3.10–2.82 (t, 4H, CH2_2 groups) . High-resolution mass spectrometry (HRMS) is critical for molecular weight validation, with an exact mass of 156.0575 (calculated) matching experimental data . Additionally, compare the compound’s InChI Key (SRXFXCKTIGELTI-UHFFFAOYSA-N) with databases like PubChem for consistency .

Q. What synthesis routes are commonly used for this compound?

A microwave-assisted method involves reacting intermediates (e.g., compound 262) in a solvent mixture (THF:MeOH:2M LiOH = 1:1:1) at 120°C for 10 minutes. Post-reaction, extraction with ethyl acetate and acidification with HCl yields the hydrochloride salt with 89% purity . Alternative routes may involve thioether formation via nucleophilic substitution of 4-chlorobenzenethiol with bromoethylamine derivatives, though conditions (e.g., solvent, catalyst) require optimization .

Q. What are the critical physical properties and safety considerations for handling this compound?

  • Molecular formula : C8_8H10_{10}ClNS (exact mass: 187.0191).
  • Melting point : Not explicitly reported, but hydrochloride salts typically melt above 200°C.
  • Safety : Irritant to eyes, skin, and respiratory systems. Use PPE (gloves, goggles) and work in a fume hood. Avoid strong acids/oxidizers due to potential decomposition .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing byproducts?

Key strategies:

  • Microwave irradiation : Reduces reaction time (10 minutes vs. hours) and improves yield (89%) compared to conventional heating .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency for thioether formation.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
  • Catalysis : Explore Pd-based catalysts for cross-coupling reactions if synthesizing derivatives .

Q. How does the thioether moiety influence stability under varying pH and temperature conditions?

The thioether group (-S-) is prone to oxidation. Experimental design:

  • Oxidative stability : Expose the compound to H2_2O2_2 or air/O2_2 at 25–80°C. Monitor via TLC or HPLC for sulfoxide/sulfone byproducts.
  • pH stability : Test solubility and degradation in buffers (pH 2–12). Acidic conditions may protonate the amine, altering reactivity .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

Q. How should researchers address contradictions in spectral data during characterization?

Case example: Discrepancies in 13C^13C NMR signals for aromatic carbons.

  • Resolution steps :
    • Verify solvent/deuterated agent purity (e.g., D2_2O vs. CDCl3_3).
    • Compare with computational data (e.g., DFT calculations for expected chemical shifts).
    • Cross-validate with HRMS to confirm molecular integrity .
    • Check for tautomeric forms or dynamic effects (e.g., hindered rotation in thioether linkages) .

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